molecular formula C13H17ClN2O3 B2719703 2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide CAS No. 2411183-33-8

2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide

Cat. No. B2719703
M. Wt: 284.74
InChI Key: KLEYPCVBFYCUGQ-FVIPRIBZSA-N
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Description

2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide is a chemical compound with the following properties:



  • Chemical Formula : C<sub>6</sub>H<sub>6</sub>ClNO

  • Molecular Weight : 143.57 g/mol

  • Melting Point : 90-92°C

  • Boiling Point : 210.6±20.0°C (Predicted)

  • Density : 1.210±0.06 g/cm<sup>3</sup> (Predicted)

  • Color : Light orange

  • Solubility : Insoluble in water



Synthesis Analysis

The synthesis of 2-Chloro-3-methoxypyridine involves the reaction between 2-Chloro-3-hydroxypyridine and Iodomethane . The specific synthetic steps and conditions would need to be detailed from relevant literature.



Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxypyridine is as follows:
!Molecular Structure



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific applications and functional groups. Further research and literature analysis are necessary to explore its reactivity and potential reactions.



Physical And Chemical Properties Analysis

We’ve already covered the melting point, boiling point, density, color, and solubility. Additional properties can be explored through experimental data and literature.


Safety And Hazards


  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed)

  • Safety Statements : S26 (In case of contact with eyes, rinse immediately), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S37 (Wear suitable gloves)

  • NFPA 704 : Health: 1, Flammability: 2, Reactivity: 0


Future Directions

Research on this compound should focus on:



  • Pharmacological applications

  • Toxicity studies

  • Structural modifications for improved properties


properties

IUPAC Name

2-chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-8(14)13(17)16-10-5-6-19-12(10)9-3-4-11(18-2)15-7-9/h3-4,7-8,10,12H,5-6H2,1-2H3,(H,16,17)/t8?,10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEYPCVBFYCUGQ-FVIPRIBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCOC1C2=CN=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@@H]1CCO[C@H]1C2=CN=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide

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